molecular formula C16H42N2O2Si4 B13797016 Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate CAS No. 55557-10-3

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate

Cat. No.: B13797016
CAS No.: 55557-10-3
M. Wt: 406.9 g/mol
InChI Key: ILGLPGYMCFETOI-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate is a chemical compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications . The compound is often used in organic synthesis and analytical chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate typically involves the reaction of 4-aminobutanoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it effective in protecting sensitive functional groups during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate is unique due to its multiple trimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high chemical inertness and large molecular volume .

Properties

CAS No.

55557-10-3

Molecular Formula

C16H42N2O2Si4

Molecular Weight

406.9 g/mol

IUPAC Name

trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate

InChI

InChI=1S/C16H42N2O2Si4/c1-21(2,3)17-15(16(19)20-24(10,11)12)13-14-18(22(4,5)6)23(7,8)9/h15,17H,13-14H2,1-12H3

InChI Key

ILGLPGYMCFETOI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(CCN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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